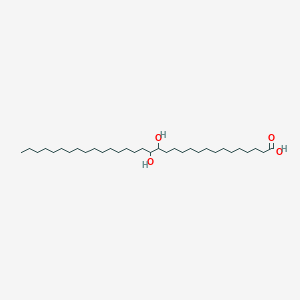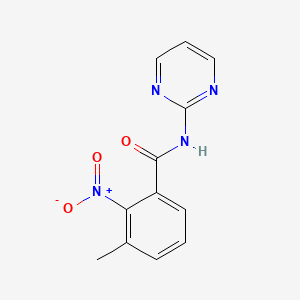
3-Methyl-2-nitro-N-(pyrimidin-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-2-nitro-N-(pyrimidin-2-yl)benzamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a methyl group, a nitro group, and a pyrimidin-2-yl group, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-nitro-N-(pyrimidin-2-yl)benzamide typically involves the following steps:
Nitration: The introduction of the nitro group into the benzene ring is achieved through nitration. This involves treating the benzene derivative with a mixture of concentrated nitric acid and sulfuric acid.
Amidation: The nitro-substituted benzene derivative is then subjected to amidation with pyrimidin-2-ylamine. This reaction is typically carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane.
Methylation: The final step involves the methylation of the benzamide derivative using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-2-nitro-N-(pyrimidin-2-yl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can also participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Oxidation: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide, methanol.
Oxidation: Potassium permanganate, water.
Major Products Formed
Reduction: 3-Methyl-2-amino-N-(pyrimidin-2-yl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: 3-Carboxy-2-nitro-N-(pyrimidin-2-yl)benzamide.
Wissenschaftliche Forschungsanwendungen
3-Methyl-2-nitro-N-(pyrimidin-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 3-Methyl-2-nitro-N-(pyrimidin-2-yl)benzamide involves its interaction with specific molecular targets. For instance, as a quorum sensing inhibitor, it disrupts the signaling pathways in bacteria, preventing them from communicating and forming biofilms . This is achieved by binding to the receptor proteins involved in the quorum sensing process, thereby blocking the signal transduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-2-nitro-N-(pyridin-2-yl)benzamide: Similar structure but with a pyridine ring instead of a pyrimidine ring.
3-Methyl-2-nitro-N-(pyrimidin-4-yl)benzamide: Similar structure but with the pyrimidine ring attached at a different position.
3-Methyl-2-nitro-N-(pyrimidin-5-yl)benzamide: Another positional isomer with the pyrimidine ring attached at the 5-position.
Uniqueness
3-Methyl-2-nitro-N-(pyrimidin-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit quorum sensing and its potential antimicrobial activity make it a valuable compound for further research and development .
Eigenschaften
CAS-Nummer |
587846-36-4 |
|---|---|
Molekularformel |
C12H10N4O3 |
Molekulargewicht |
258.23 g/mol |
IUPAC-Name |
3-methyl-2-nitro-N-pyrimidin-2-ylbenzamide |
InChI |
InChI=1S/C12H10N4O3/c1-8-4-2-5-9(10(8)16(18)19)11(17)15-12-13-6-3-7-14-12/h2-7H,1H3,(H,13,14,15,17) |
InChI-Schlüssel |
PKEHBDOVDXEQPP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=NC=CC=N2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-[2-(dimethylhydrazinylidene)ethyl]benzoate](/img/structure/B12572475.png)
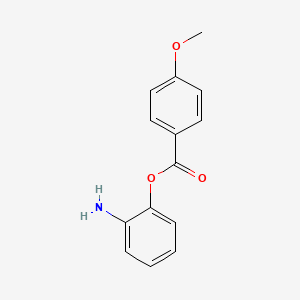
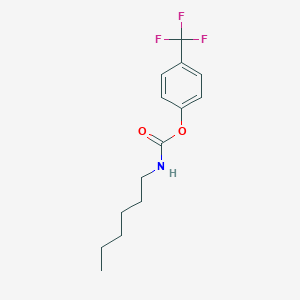
![4-[(2-Aminoethyl)peroxy]butan-1-amine](/img/structure/B12572492.png)
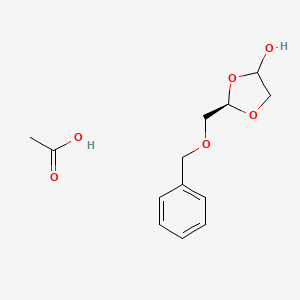
![Pentanedioic acid, 2-[[(4-fluorophenyl)hydroxyphosphinyl]methyl]-](/img/structure/B12572504.png)
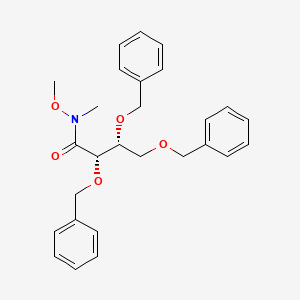
![Peroxide, bis[(undecafluorocyclohexyl)carbonyl]](/img/structure/B12572524.png)
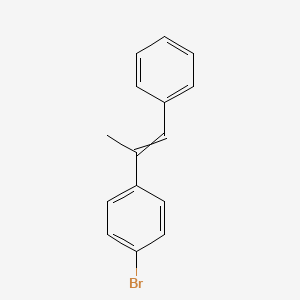
![3-Chloro-2-[(trichloroacetyl)oxy]propyl prop-2-enoate](/img/structure/B12572533.png)
![2,2'-[1,3-Phenylenebis(methyleneoxy)]dibenzoic acid](/img/structure/B12572536.png)
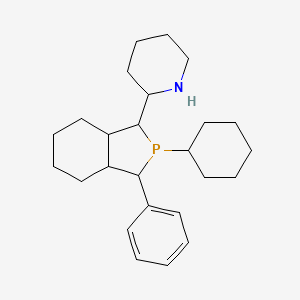
![N-{2-[(2,6-Dimethylphenyl)amino]-1-(4-nitrophenyl)-2-oxoethyl}-2-fluoro-N-methylbenzamide](/img/structure/B12572548.png)
